2-(Acetylamino)phenyl 2-methoxybenzoate
Description
2-(Acetylamino)phenyl 2-methoxybenzoate is an aromatic ester composed of a 2-methoxybenzoic acid moiety linked via an ester bond to a 2-(acetylamino)phenyl group. The acetylamino group may confer hydrogen-bonding capacity, influencing interactions with biological targets, while the methoxy group enhances stability and modulates electronic properties.
Properties
Molecular Formula |
C16H15NO4 |
|---|---|
Molecular Weight |
285.29g/mol |
IUPAC Name |
(2-acetamidophenyl) 2-methoxybenzoate |
InChI |
InChI=1S/C16H15NO4/c1-11(18)17-13-8-4-6-10-15(13)21-16(19)12-7-3-5-9-14(12)20-2/h3-10H,1-2H3,(H,17,18) |
InChI Key |
AEQNJLBYHDRFJD-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=CC=C1OC(=O)C2=CC=CC=C2OC |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1OC(=O)C2=CC=CC=C2OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following sections compare 2-(acetylamino)phenyl 2-methoxybenzoate with structurally related compounds, focusing on substituent effects, physicochemical properties, and applications.
Structural Analogs and Substituent Effects
- Ethyl 2-Methoxybenzoate (C₁₀H₁₂O₃): A simpler ester lacking the acetylamino group. Its ethyl chain increases volatility compared to aryl esters, and the 2-methoxy group enhances stability. Solubility in ethanol is documented, suggesting moderate polarity .
- Methyl 4-Acetamido-2-Hydroxybenzoate (C₁₀H₁₁NO₄): Features a hydroxyl group at position 2 and an acetamido group at position 4.
- FE@SNAP: A pharmaceutical compound with a 3-(acetylamino)phenyl group attached to a piperidinyl-pyrimidine scaffold. The acetylamino group here contributes to receptor-binding activity as a melanin-concentrating hormone receptor 1 (MCHR1) antagonist .
Physicochemical Properties
Key differences in molecular weight, solubility, and substituents are summarized below:
- Molecular Weight: The target compound’s aryl ester and acetylamino group increase its molecular weight compared to simpler alkyl esters like ethyl 2-methoxybenzoate.
- Solubility: Ethyl 2-methoxybenzoate’s solubility in ethanol suggests that replacing the ethyl group with a bulkier, aromatic 2-(acetylamino)phenyl group may reduce solubility .
- Substituent Position : Methyl 4-acetamido-2-hydroxybenzoate demonstrates how acetamido placement (position 4 vs. 2) and additional hydroxyl groups alter polarity and reactivity .
Key Research Insights
Acetylamino Group: Enhances hydrogen-bonding capacity and bioavailability in pharmaceuticals (e.g., FE@SNAP ).
Methoxy vs. Hydroxy : Methoxy groups improve stability, while hydroxyl groups increase polarity, as seen in methyl 4-acetamido-2-hydroxybenzoate .
Ester Chain Effects : Aryl esters (e.g., target compound) are less volatile but more lipophilic than alkyl esters (e.g., ethyl 2-methoxybenzoate) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
